2-(2,3-Difluorophenyl)-3-fluoroisonicotinic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Medicinal Chemistry
2-(2,3-Difluorophenyl)-3-fluoroisonicotinic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating physicochemical properties, enhancing metabolic stability, and pre-organizing molecular conformations. 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid (CAS: 1660119-05-0) represents a highly specialized, multi-fluorinated building block designed for advanced Active Pharmaceutical Ingredient (API) synthesis[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural and electronic properties, a validated synthetic methodology for its production, and its downstream utility in the design of high-affinity kinase inhibitors.
Physicochemical & Structural Profiling
The architecture of 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid is defined by a central pyridine ring substituted with a carboxylic acid at the 4-position, a fluorine at the 3-position, and a 2,3-difluorophenyl group at the 2-position. This specific substitution pattern dictates several critical molecular behaviors:
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Conformational Locking (Atropisomerism): The steric clash between the fluorine atom at the 3-position of the pyridine ring and the fluorine atom at the 2-position of the phenyl ring forces the biaryl axis out of coplanarity. This restricted rotation pre-organizes the molecule into a twisted conformation, which significantly reduces the entropic penalty upon binding to a target protein's active site.
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pKa Modulation: The electron-withdrawing inductive effect of the 3-fluoro substituent directly adjacent to the 4-carboxylic acid significantly lowers the pKa of the acid compared to unsubstituted isonicotinic acid. This makes the resulting carboxylate a better leaving group during activation for amide coupling.
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Metabolic Stability: The 2,3-difluorophenyl moiety is highly resistant to cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation), thereby improving the pharmacokinetic half-life of derived APIs.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid |
| CAS Registry Number | 1660119-05-0[1] |
| Molecular Formula | C12H6F3NO2 |
| Molecular Weight | 253.18 g/mol |
| Topological Polar Surface Area (TPSA) | ~50.2 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 (N, O, O) |
| Predicted LogP | 2.8 - 3.2 |
| Key Structural Motifs | Fluorinated biaryl axis, Isonicotinic acid core |
Synthetic Methodology
The synthesis of this complex building block relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol leverages commercially available precursors: 2-bromo-3-fluoroisonicotinic acid (CAS: 1211530-89-0)[2] and (2,3-difluorophenyl)boronic acid (CAS: 121219-16-7)[3][4].
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
Expertise Note: The choice of Pd(dppf)Cl2 as the catalyst is deliberate. The bidentate dppf ligand provides a large bite angle that facilitates the challenging reductive elimination step, which is otherwise hindered by the extreme steric bulk of the ortho-fluorine atoms on both coupling partners.
Step-by-Step Workflow:
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-3-fluoroisonicotinic acid (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
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Solvent & Base Addition: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3.0 eq).
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Causality: Dioxane ensures the solubility of the organic precursors, while the aqueous base is strictly required to form the highly reactive boronate complex necessary for transmetalation.
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Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with high-purity Nitrogen for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.
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Reaction: Heat the sealed flask to 90°C with vigorous stirring for 12 hours. Monitor the consumption of the bromide starting material via LC-MS.
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Self-Validating Workup:
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Cool the reaction to room temperature and dilute with distilled water.
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Wash the aqueous layer with Ethyl Acetate (3x). Validation: Because the product is a carboxylic acid in a basic medium, it exists as a water-soluble potassium salt. This washing step effectively removes all organic impurities, unreacted boronic acid, and catalyst ligands into the organic waste.
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Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The target compound, 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid, will crash out of solution as a white/pale-yellow precipitate. Filter, wash with cold water, and dry under high vacuum.
Caption: Synthetic workflow for 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid via Suzuki coupling.
Downstream Applications in Drug Discovery
The primary utility of 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid is its activation and subsequent functionalization via amide bond formation. By reacting the carboxylic acid moiety with various functionalized amines (using coupling reagents like HATU or EDC/HOBt), medicinal chemists can generate libraries of complex, drug-like molecules.
Targeting Kinase Pathways (Type II Inhibition)
Fluorinated biaryl systems are hallmark pharmacophores in the design of Type II allosteric kinase inhibitors (e.g., targeting p38 MAPK, B-Raf, or c-Met). The twisted biaryl core of this specific compound perfectly mimics the hydrophobic interactions required to occupy the deep, inactive "DFG-out" conformation of target kinases.
When integrated into an API, the molecule acts as a potent signaling blockade, preventing the phosphorylation cascade that leads to inflammatory responses or uncontrolled cellular proliferation.
Caption: Mechanism of action for APIs derived from the fluorinated building block in MAPK signaling.
References
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ChemSrc. "1660119-05-0_CAS号:1660119-05-0 - 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid." ChemSrc Database. Available at:[Link]
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Howei Pharm. "CAS 1211530-89-0 C6H3BrFNO2 2-Bromo-3-fluoroisonicotinic acid 97%." Howei Pharm Catalog. Available at: [Link]
Sources
- 1. 1660119-05-0_CAS号:1660119-05-0_Oxetan-3-yl 5-amino-2-chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylate - 化源网 [chemsrc.com]
- 2. 1211530-89-0|2-Bromo-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-Difluorophenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
